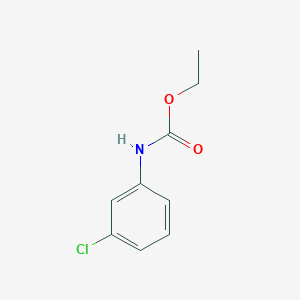

Éthyl (3-chlorophényl)carbamate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethyl (3-chlorophenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of herbicides and pesticides, contributing to agricultural advancements.

Mécanisme D'action

Target of Action

Ethyl (3-chlorophenyl)carbamate, also known as a carbamate derivative, is a compound that has been found to have various biological activities. The primary targets of carbamates are often enzymes, such as acetylcholinesterase . Carbamates are known to inhibit these enzymes, which play crucial roles in nerve signal transmission .

Mode of Action

Carbamates, in general, are known to inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from performing their normal functions . This interaction leads to changes in the biochemical processes that these enzymes are involved in.

Biochemical Pathways

This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve endings .

Pharmacokinetics

They are metabolized mainly through hydrolysis and conjugation reactions, and the metabolites are excreted primarily in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to overstimulation of nerve endings, which can result in various neurological symptoms .

Action Environment

The action, efficacy, and stability of Ethyl (3-chlorophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can affect its stability .

Analyse Biochimique

Biochemical Properties

Ethyl (3-chlorophenyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, leading to the inhibition of acetylcholine breakdown . This interaction is crucial as it affects neurotransmission by increasing acetylcholine levels in synaptic clefts. Additionally, ethyl (3-chlorophenyl)carbamate interacts with proteins and other biomolecules, altering their functions and leading to various biochemical effects.

Cellular Effects

Ethyl (3-chlorophenyl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can disrupt normal cell signaling by inhibiting key enzymes involved in signal transduction. This disruption can lead to altered gene expression, affecting the synthesis of proteins necessary for cell function. Furthermore, ethyl (3-chlorophenyl)carbamate can impact cellular metabolism by interfering with metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of ethyl (3-chlorophenyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . At the molecular level, it binds to the active sites of enzymes, preventing their normal function. This binding can result in the inhibition of enzyme activity, leading to downstream effects on cellular processes. Additionally, ethyl (3-chlorophenyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (3-chlorophenyl)carbamate can change over time due to its stability and degradation . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to ethyl (3-chlorophenyl)carbamate in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of ethyl (3-chlorophenyl)carbamate vary with different dosages in animal models . At low doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and carcinogenicity. Studies have shown that high doses of ethyl (3-chlorophenyl)carbamate can cause dose-dependent increases in the incidence of tumors and other adverse effects in animal models.

Metabolic Pathways

Ethyl (3-chlorophenyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. This inhibition can lead to changes in the levels of metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of ethyl (3-chlorophenyl)carbamate within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

Ethyl (3-chlorophenyl)carbamate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (3-chlorophenyl)carbamate can be synthesized through the reaction of 3-chloroaniline with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of ethyl (3-chlorophenyl)carbamate may involve continuous flow processes to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.

Hydrolysis: Major products are carbamic acid and ethanol.

Oxidation and Reduction: Products include quinones or amines, depending on the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isopropyl (3-chlorophenyl)carbamate: Similar structure but with an isopropyl group instead of an ethyl group.

Methyl (3-chlorophenyl)carbamate: Contains a methyl group instead of an ethyl group.

Ethyl (4-chlorophenyl)carbamate: Similar structure but with the chlorine atom at the 4-position instead of the 3-position.

Uniqueness

Ethyl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which influences its reactivity and biological activity. The position of the chlorine atom on the phenyl ring and the nature of the ester group contribute to its distinct chemical and physical properties .

Activité Biologique

Ethyl (3-chlorophenyl)carbamate, also known as a carbamate derivative, has gained attention in various fields of biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.

Ethyl (3-chlorophenyl)carbamate primarily acts as an inhibitor of enzymes , particularly acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can overstimulate nerve endings, resulting in various neurological symptoms. The compound is metabolized mainly through hydrolysis and conjugation reactions, with metabolites excreted primarily in urine.

| Property | Description |

|---|---|

| Molecular Formula | C10H10ClN2O2 |

| Molecular Weight | 228.65 g/mol |

| Solubility | Soluble in organic solvents |

| Mechanism of Action | Inhibition of acetylcholinesterase |

The mechanism of action for ethyl (3-chlorophenyl)carbamate involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in prolonged action of acetylcholine at synapses, leading to enhanced neurotransmission. The compound's effects on cellular processes include influencing cell signaling pathways and gene expression.

2.1 Pharmacokinetics

The pharmacokinetics of ethyl (3-chlorophenyl)carbamate indicate that it undergoes rapid metabolism with a half-life that varies based on dosage and route of administration. Studies have shown that dosage effects in animal models lead to varying degrees of enzyme inhibition and subsequent physiological responses .

3. Biological Activities

Ethyl (3-chlorophenyl)carbamate exhibits several biological activities:

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, making it a candidate for further exploration in drug development .

- Herbicidal Applications : The compound has been studied for its effectiveness in reducing herbicidal injury in crops like wheat, where it was tested alongside other compounds for efficacy against wild oats .

- Toxicological Studies : Toxicity assessments have shown that ethyl (3-chlorophenyl)carbamate does not exhibit mutagenic or carcinogenic properties in laboratory settings, indicating its safety profile for potential agricultural use .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of ethyl (3-chlorophenyl)carbamate against Chlamydia species. The results indicated moderate activity, suggesting its potential as a scaffold for developing new antimicrobial agents .

Case Study 2: Herbicidal Effectiveness

In trials conducted on wheat seeds treated with ethyl (3-chlorophenyl)carbamate, researchers observed significant reductions in wild oat populations when combined with selective herbicides. This study highlighted the compound's utility in integrated pest management strategies .

5. Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of carbamates. SAR analyses have shown that modifications to the molecular structure can significantly impact the compound's biological efficacy and safety profile .

Propriétés

IUPAC Name |

ethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVUCHGNHUEOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289750 | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-89-2 | |

| Record name | 2150-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.